molecular formula C8H15NO2 B13212160 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B13212160
M. Wt: 157.21 g/mol
InChI Key: SAYLLVDCDQTUDR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with hydroxymethyl and propan-2-yl groups. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the hydroxymethyl group.

    Reductive Amination: Introducing the propan-2-yl group through the reduction of an imine intermediate.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with similar structural features.

    N-Methyl-2-pyrrolidone: A widely used solvent with similar chemical properties.

    3-Hydroxy-2-pyrrolidinone: A compound with a hydroxyl group at a different position.

Uniqueness

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is unique due to the presence of both hydroxymethyl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a hydroxymethyl group and an isopropyl group attached to the pyrrolidine ring, which contributes to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C7H13NO
  • Molecular Weight : Approximately 157.21 g/mol
  • Structure : The compound consists of a five-membered nitrogen-containing heterocycle, making it part of a broader category of pyrrolidine derivatives known for their diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Receptor Agonism :
    • The compound has been studied for its agonistic effects on beta-adrenergic receptors, which play crucial roles in metabolic regulation and obesity treatment .
  • Neuroprotective Effects :
    • It has shown potential neuroprotective properties, indicating its ability to modulate neurotransmitter systems, which may be beneficial in treating neurological disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that pyrrolidine derivatives can exhibit antimicrobial properties against various pathogens, although specific data on this compound's efficacy is still emerging .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound. Below are some significant findings:

Study ReferenceBiological ActivityFindings
Receptor BindingDemonstrated binding affinity towards beta-adrenergic receptors, influencing metabolic pathways.
AntimicrobialShowed structure-dependent antimicrobial activity against Gram-positive bacteria and fungi.
NeuroprotectiveSuggested potential in modulating synaptic transmission and neuroprotection.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for the modification of its properties:

  • Direct Alkylation : Using alkyl halides in the presence of bases to introduce the isopropyl group.
  • Hydroxymethylation : Employing formaldehyde or similar reagents to add the hydroxymethyl group onto the pyrrolidine ring.

These synthetic strategies enable researchers to tailor the compound for specific applications in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with other related pyrrolidine derivatives:

Compound NameStructure FeaturesUnique Aspects
3-(Hydroxymethyl)pyrrolidin-2-onePyrrolidine ring with hydroxymethylBasic structure without isopropyl substitution
4-Methylpyrrolidin-2-oneMethyl group at position 4Different substitution pattern affects activity
N-Methylpyrrolidin-2-oneMethyl group on nitrogen atomAlters basicity and reactivity

The combination of functional groups in this compound enhances its biological activity compared to other derivatives, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

3-(hydroxymethyl)-3-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)8(5-10)3-4-9-7(8)11/h6,10H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYLLVDCDQTUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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